molecular formula C10H13ClN4 B3358367 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine CAS No. 79363-47-6

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Cat. No.: B3358367
CAS No.: 79363-47-6
M. Wt: 224.69 g/mol
InChI Key: OKYVDAQDLSUHPJ-UHFFFAOYSA-N
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Description

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a hydrazinyl group, and a tetrahydro-ethanophthalazine core, making it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydro-ethanophthalazine core, followed by the introduction of the chloro and hydrazinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups replacing the chloro group.

Scientific Research Applications

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Unique due to its specific substitution pattern and potential biological activities.

    1-Chloro-4-amino-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Similar structure but with an amino group instead of a hydrazinyl group.

    1-Bromo-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Similar but with a bromo group instead of a chloro group.

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

IUPAC Name

(6-chloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c11-9-7-5-1-3-6(4-2-5)8(7)10(13-12)15-14-9/h5-6H,1-4,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYVDAQDLSUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=NN=C3NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452186
Record name 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79363-47-6
Record name 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
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1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
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1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
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1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
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1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 6
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine

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